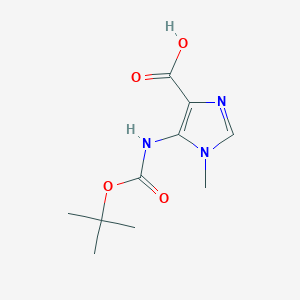
5-tert-Butoxycarbonylamino-1-methyl-1H-imidazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-tert-Butoxycarbonylamino-1-methyl-1H-imidazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms in the ring structure, which are known for their diverse biological and chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butoxycarbonylamino-1-methyl-1H-imidazole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be constructed through a cyclization reaction involving a suitable precursor such as an α-amino ketone and a formamide derivative.
Introduction of the tert-Butoxycarbonyl (Boc) Group: The tert-butoxycarbonyl group is introduced to protect the amino group during subsequent reactions. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide or a carboxylating agent like chloroformic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
5-tert-Butoxycarbonylamino-1-methyl-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert specific functional groups into their reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
5-tert-Butoxycarbonylamino-1-methyl-1H-imidazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors involving imidazole moieties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and polymers.
Material Science: It is utilized in the development of advanced materials with specific properties, such as conductivity or catalytic activity.
Wirkmechanismus
The mechanism of action of 5-tert-Butoxycarbonylamino-1-methyl-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active site residues, modulating the activity of the target molecule. This interaction can lead to inhibition or activation of the target, depending on the context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methylimidazole-4-carboxylic acid: Lacks the tert-butoxycarbonyl group, making it less protected and potentially more reactive.
5-Amino-1-methyl-1H-imidazole-4-carboxylic acid: Similar structure but without the tert-butoxycarbonyl protection, leading to different reactivity and stability.
Uniqueness
5-tert-Butoxycarbonylamino-1-methyl-1H-imidazole-4-carboxylic acid is unique due to the presence of the tert-butoxycarbonyl group, which provides protection to the amino group during synthetic transformations. This protection allows for selective reactions and modifications, making it a valuable intermediate in complex synthetic pathways.
Eigenschaften
CAS-Nummer |
1446002-41-0 |
|---|---|
Molekularformel |
C10H15N3O4 |
Molekulargewicht |
241.24 g/mol |
IUPAC-Name |
1-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]imidazole-4-carboxylic acid |
InChI |
InChI=1S/C10H15N3O4/c1-10(2,3)17-9(16)12-7-6(8(14)15)11-5-13(7)4/h5H,1-4H3,(H,12,16)(H,14,15) |
InChI-Schlüssel |
CRXFWCBEFBKJKC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=C(N=CN1C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromo-4-methylbenzo[d][1,3]dioxole](/img/structure/B15309256.png)
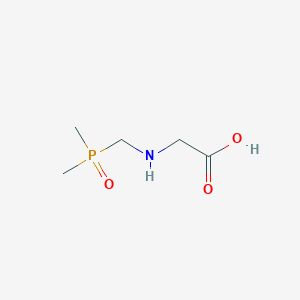

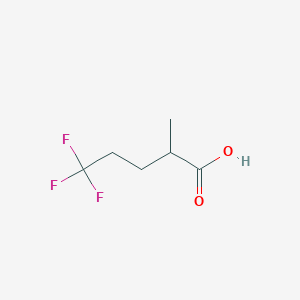
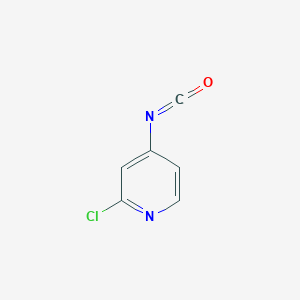
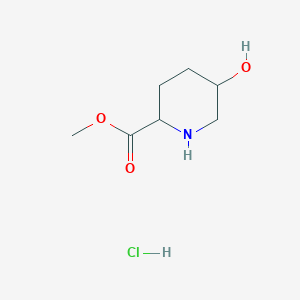
![({2-Azabicyclo[2.1.1]hexan-1-yl}methyl)dimethylamine](/img/structure/B15309279.png)
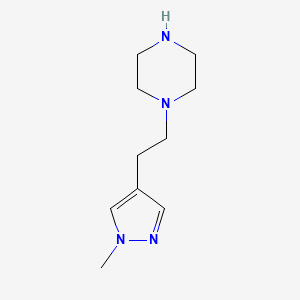
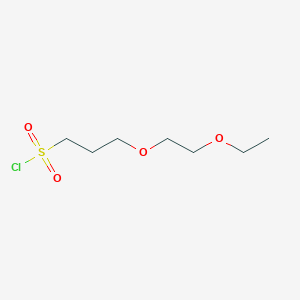
![4-[Difluoro(phenyl)methyl]-1,3-thiazol-2-aminehydrochloride](/img/structure/B15309309.png)
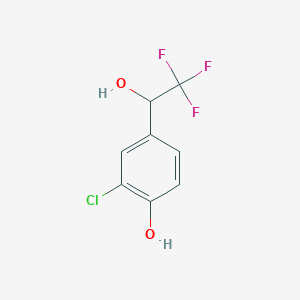
![3-(benzenesulfonyl)-7-chloro-N-[(oxolan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B15309318.png)
![n-[(1,3-Oxazol-5-yl)methyl]hydroxylamine](/img/structure/B15309321.png)
![1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid](/img/structure/B15309332.png)
